

The Cellular Target of NMS-P715: A Technical Guide

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Compound of Interest

Compound Name: *Nms-P715*

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Abstract

NMS-P715 is a potent and selective small-molecule inhibitor that has garnered significant interest within the oncology research community. This document provides a comprehensive technical overview of the primary cellular target of **NMS-P715**, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development applications.

The Primary Cellular Target: MPS1 Kinase

The principal cellular target of **NMS-P715** is the Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).^{[1][2][3][4][5]} MPS1 is a dual-specificity serine/threonine kinase that plays a crucial role in the Spindle Assembly Checkpoint (SAC), a critical regulatory mechanism that ensures proper chromosome segregation during mitosis.^{[1][2][3][6]} Aberrant expression of MPS1 has been observed in a variety of human tumors, making it an attractive target for cancer therapy.^{[1][2][3]}

NMS-P715 acts as an ATP-competitive inhibitor of MPS1.[1][7][8] This mode of action involves **NMS-P715** binding to the ATP-binding pocket of the MPS1 catalytic domain, thereby preventing the phosphorylation of its downstream substrates.[1][7] The inhibition of MPS1 by **NMS-P715** disrupts the SAC, leading to a cascade of events that ultimately result in cancer cell death.[1][2][3]

Quantitative Data: Kinase Selectivity and Cellular Potency

NMS-P715 exhibits high selectivity for MPS1 over other kinases. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Kinase Inhibition Profile of **NMS-P715**

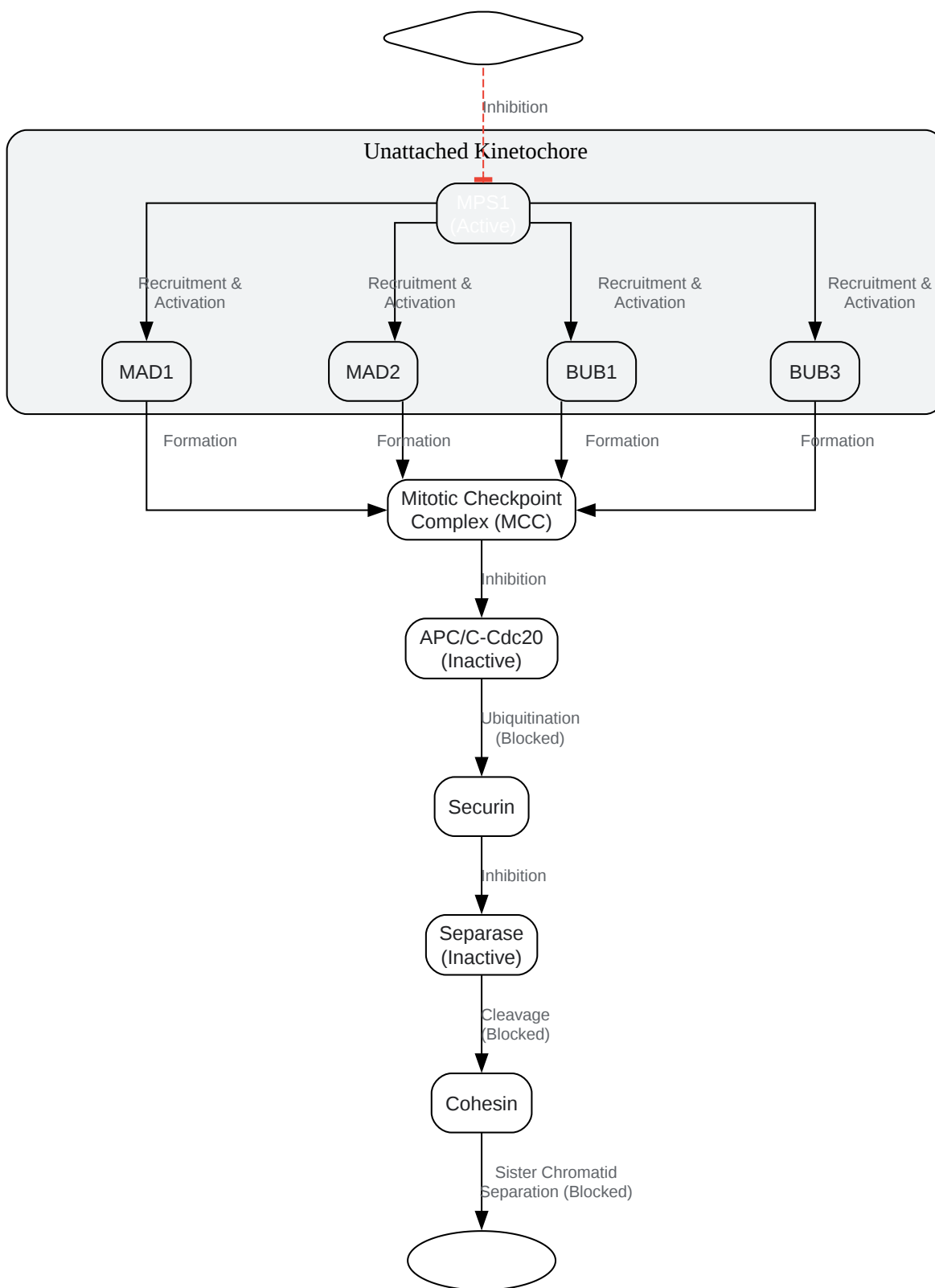
Kinase	IC50 (nM)
MPS1 (TTK)	182[9]
CK2	> 5,000
MELK	> 5,000
NEK6	> 5,000
Panel of 59 other kinases	> 5,000[4]

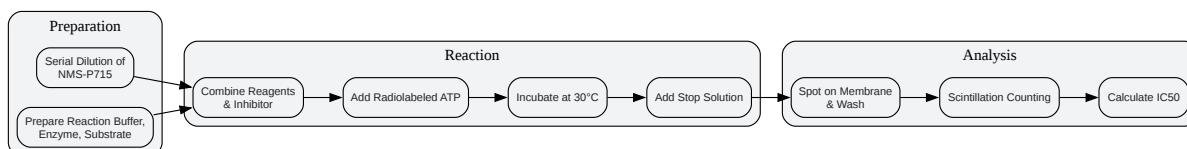
Table 2: Cellular Activity of **NMS-P715**

Assay	Cell Line	EC50 / IC50 (nM)	Effect
SAC Override	U2OS	65[9]	Abrogation of mitotic arrest
Cell Proliferation	HCT116	Varies (μ M range)[9]	Inhibition of cell growth
Cell Proliferation	A2780	Varies (μ M range)[4]	Inhibition of cell growth
Cell Proliferation	Panel of 127 cancer cell lines	192 - 10,000[4]	Broad anti-proliferative activity

Signaling Pathway and Mechanism of Action

The inhibition of MPS1 by **NMS-P715** directly impacts the Spindle Assembly Checkpoint signaling pathway. A simplified representation of this pathway and the point of intervention by **NMS-P715** is depicted below.





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